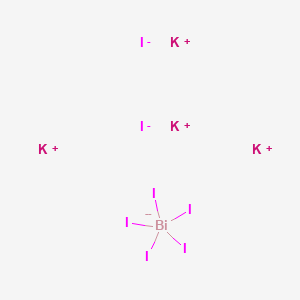
Tetrapotassium;pentaiodobismuth(2-);diiodide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tetrapotassium;pentaiodobismuth(2-);diiodide is a complex inorganic compound with the chemical formula K₄BiI₇. This compound is known for its unique structure and properties, which make it of interest in various scientific and industrial applications. It is composed of potassium (K), bismuth (Bi), and iodine (I) atoms, forming a crystalline structure that exhibits interesting chemical and physical characteristics.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tetrapotassium;pentaiodobismuth(2-);diiodide typically involves the reaction of potassium iodide (KI) with bismuth triiodide (BiI₃) under controlled conditions. The reaction can be represented as follows:
4KI+BiI3→K4BiI7
This reaction is usually carried out in an aqueous solution, where the reactants are dissolved and then mixed. The resulting solution is then allowed to crystallize, forming the desired compound. The crystallization process can be influenced by factors such as temperature, concentration, and the presence of other ions or impurities.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more sophisticated techniques to ensure high purity and yield. This could include the use of automated reactors, precise control of reaction conditions, and purification steps such as recrystallization or filtration. The goal is to produce large quantities of the compound with consistent quality for use in various applications.
化学反応の分析
Types of Reactions
Tetrapotassium;pentaiodobismuth(2-);diiodide can undergo several types of chemical reactions, including:
Oxidation-Reduction Reactions: The compound can participate in redox reactions where the oxidation states of bismuth and iodine may change.
Substitution Reactions: The iodine atoms in the compound can be substituted with other halogens or functional groups under appropriate conditions.
Complexation Reactions: The bismuth center can form complexes with other ligands, leading to the formation of new compounds with different properties.
Common Reagents and Conditions
Common reagents used in reactions with this compound include halogens (such as chlorine or bromine), reducing agents (such as sodium borohydride), and complexing agents (such as ethylenediamine). The reaction conditions, such as temperature, solvent, and pH, can significantly influence the outcome of these reactions.
Major Products
The major products formed from reactions involving this compound depend on the specific reaction and conditions. For example, substitution reactions with chlorine may produce tetrapotassium;pentachlorobismuth(2-);diiodide, while complexation reactions with ethylenediamine may yield bismuth-ethylenediamine complexes.
科学的研究の応用
Tetrapotassium;pentaiodobismuth(2-);diiodide has several scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and as a precursor for the synthesis of other bismuth-containing compounds.
Biology: The compound’s unique properties make it useful in biological studies, particularly in the development of imaging agents and contrast materials.
Medicine: Research is ongoing into the potential use of bismuth compounds in medical applications, such as antimicrobial agents and radiopharmaceuticals.
Industry: The compound is used in the production of specialized materials, such as semiconductors and photovoltaic devices, due to its interesting electronic properties.
作用機序
The mechanism by which tetrapotassium;pentaiodobismuth(2-);diiodide exerts its effects depends on the specific application. In chemical reactions, the compound’s reactivity is influenced by the oxidation state of bismuth and the presence of iodine atoms. In biological and medical applications, the compound may interact with cellular components, such as proteins or DNA, through coordination or redox mechanisms. The exact molecular targets and pathways involved can vary and are the subject of ongoing research.
類似化合物との比較
Tetrapotassium;pentaiodobismuth(2-);diiodide can be compared with other similar compounds, such as:
Tetrapotassium pyrophosphate (K₄P₂O₇): Another tetrapotassium compound with different anionic components and applications.
Bismuth triiodide (BiI₃): A simpler bismuth-iodine compound with distinct properties and uses.
Potassium tetraiodobismuthate (KBiI₄): A related bismuth-iodine compound with a different stoichiometry and structure.
The uniqueness of this compound lies in its specific combination of potassium, bismuth, and iodine atoms, which confer unique chemical and physical properties that are valuable in various scientific and industrial contexts.
特性
分子式 |
BiI7K4 |
|---|---|
分子量 |
1253.705 g/mol |
IUPAC名 |
tetrapotassium;pentaiodobismuth(2-);diiodide |
InChI |
InChI=1S/Bi.7HI.4K/h;7*1H;;;;/q+3;;;;;;;;4*+1/p-7 |
InChIキー |
YSLWJBVNJWHFLR-UHFFFAOYSA-G |
正規SMILES |
[K+].[K+].[K+].[K+].[I-].[I-].I[Bi-2](I)(I)(I)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


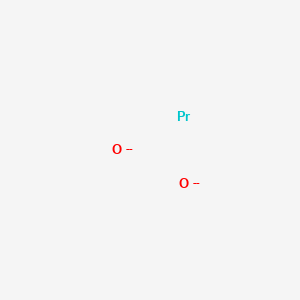
![4-(2-Bromo-5-cyclohexyl-3-hydroxypent-1-en-1-yl)hexahydro-2h-cyclopenta[b]furan-2,5-diol](/img/structure/B13826801.png)
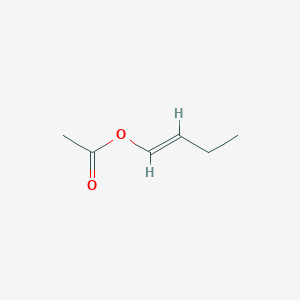
![6-Formylindolo[2,3-b]carbazole](/img/structure/B13826812.png)
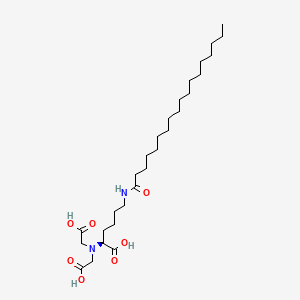
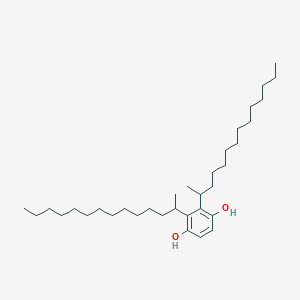

![Tetrasodium;2-[3,4-diamino-2,5,6-tris(carboxylatomethyl)cyclohexyl]acetate](/img/structure/B13826845.png)
![N-[(4-Ethylpiperazin-2-YL)methyl]ethanamine](/img/structure/B13826848.png)
![7-[3-(4-Pyridin-2-yl-piperazin-1-yl)-propoxy]-chromen-4-one](/img/structure/B13826851.png)
![(2R)-3-[(2S,6R,8S,11R)-2-[(E,2R)-4-[(2S,2'R,4R,4aS,6R,8aR)-4-hydroxy-2-[(1S,3S)-1-hydroxy-3-[(2S,3R,6S)-3-methyl-1,7-dioxaspiro[5.5]undecan-2-yl]butyl]-3-methylidenespiro[4a,7,8,8a-tetrahydro-4H-pyrano[3,2-b]pyran-6,5'-oxolane]-2'-yl]but-3-en-2-yl]-11-hydroxy-4-methyl-1,7-dioxaspiro[5.5]undec-4-en-8-yl]-2-hydroxy-2-methylpropanoic acid;azane](/img/structure/B13826859.png)

![6-Oxa-bicyclo[3.2.1]octan-7-one](/img/structure/B13826874.png)
![7-Chloro-4-[4-[3-[4-(7-chloroquinolin-4-yl)piperazin-1-yl]propyl]piperazin-1-yl]quinoline;phosphoric acid;hydrate](/img/structure/B13826876.png)
